

Technical Deep Dive: VAS 3947 Inhibition of ROS Generation Pathway

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Compound of Interest

Compound Name:	VAS 3947
CAS No.:	869853-70-3
Cat. No.:	B1682189

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Executive Summary

VAS 3947 (3-benzyl-7-(2-oxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine) is a widely utilized small-molecule inhibitor of NADPH oxidase (NOX).[1][2] Originally characterized as a specific NOX inhibitor, it is essential for modern experimental design to recognize it as a pan-NOX inhibitor with significant thiol-alkylating properties. While it effectively blocks ROS generation in the low micromolar range (IC₅₀ ~1–12 μM), its mechanism involves covalent modification of cysteine residues, which necessitates rigorous controls to distinguish between specific NOX inhibition and off-target effects such as glutathione (GSH) depletion or Unfolded Protein Response (UPR) activation.

Molecular Mechanism of Action

VAS 3947 functions through covalent inhibition.[3] Unlike reversible inhibitors that compete for the NADPH binding site, **VAS 3947** acts as an electrophile. It targets nucleophilic cysteine thiols within the NOX enzyme complex (specifically the dehydrogenase domain) or its regulatory subunits.

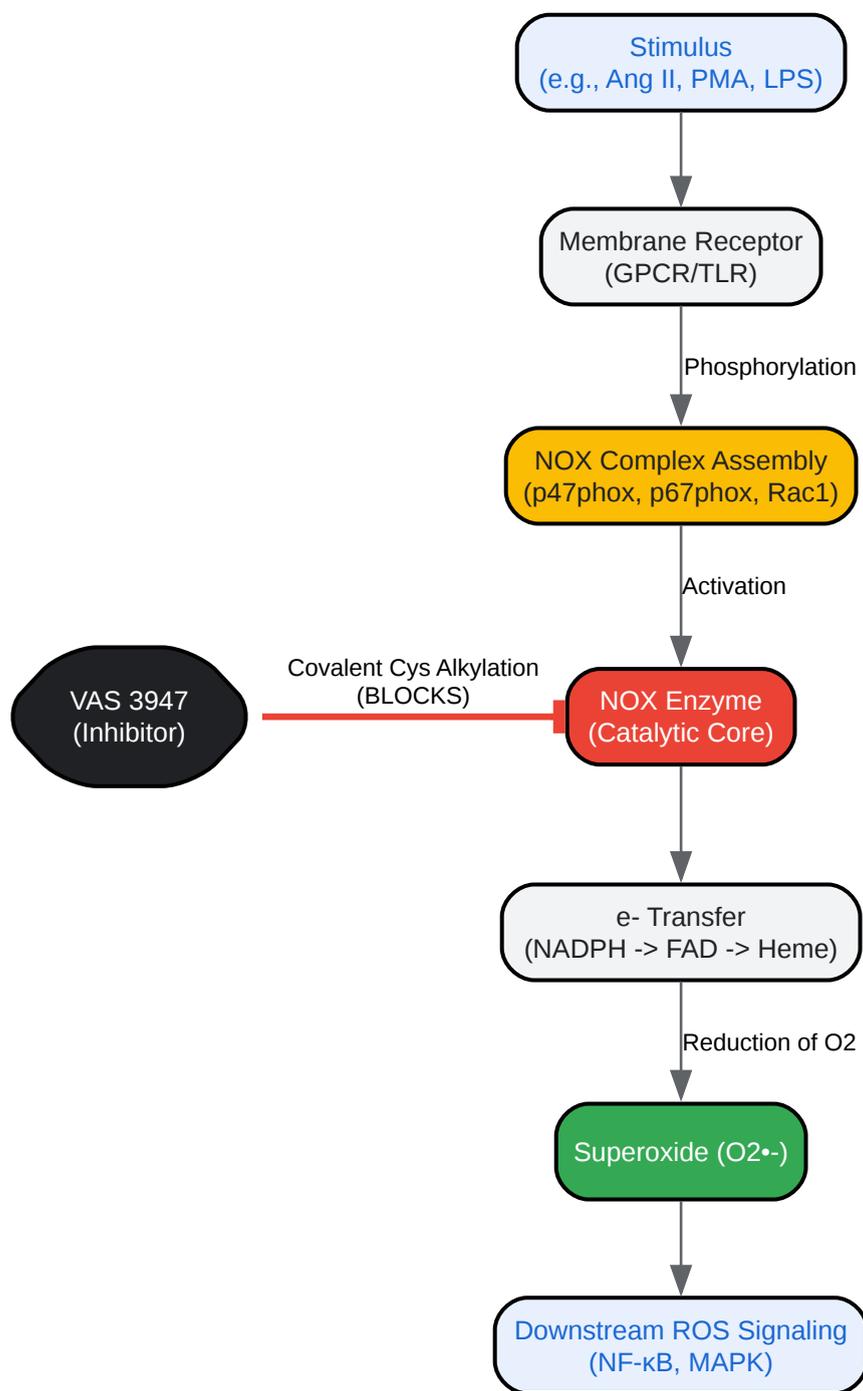
Mechanism Breakdown

- Entry: **VAS 3947** is cell-permeable and rapidly enters the cytoplasm.
- Targeting: The triazolopyrimidine core facilitates interaction with the NOX complex.

- Alkylation: The compound undergoes a nucleophilic attack by cysteine thiols (Cys-SH) on the enzyme. The oxazolyl group acts as a leaving group, resulting in the formation of a stable covalent adduct (benzyl-triazolopyrimidine moiety bound to the protein).[3]
- Inhibition: This modification sterically hinders the electron transfer from NADPH to FAD, effectively "jamming" the electron transport chain required to reduce molecular oxygen () to superoxide ().

Visualization: Pathway Blockade

The following diagram illustrates the specific interruption point of **VAS 3947** within the NOX signaling cascade.



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Figure 1: **VAS 3947** covalently alkylates the NOX catalytic core, physically blocking electron transfer and preventing superoxide generation.

Pharmacodynamics & Specificity Profile

Researchers must account for the isoform specificity and the chemical nature of **VAS 3947**. It is not isoform-selective; it inhibits NOX1, NOX2, and NOX4.

Table 1: Inhibitory Potency (IC50) & Targets

Target Isoform	IC50 (Approx.)	Biological Context	Notes
NOX2	1.1 μ M	Phagocytes, Platelets	Highly potent; standard target for inflammation studies.
NOX1	~2–5 μ M	Vascular SMCs, Colon	Potency varies by cell type (e.g., CaCo-2).
NOX4	12.3 μ M	Endothelial cells, Kidney	Requires higher concentration; constitutive activity blocked.
Xanthine Oxidase	No Inhibition	Purine metabolism	Demonstrates specificity against other oxidases.
eNOS	No Inhibition	Vascular tone	Does not interfere with nitric oxide generation.

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*Critical Insight (Expertise): While **VAS 3947** does not inhibit XO or eNOS, its thiol-alkylating mechanism means it can deplete cellular glutathione (GSH) if used at high concentrations (>10 μ M) or for prolonged periods (>24h). This can trigger oxidative stress paradoxically or induce apoptosis via the Unfolded Protein Response (UPR) independent of NOX inhibition.[2]*

Experimental Framework: In Vitro Protocol

This protocol is designed for adherent cell lines (e.g., HUVECs, VSMCs, RAW 264.7). It emphasizes a "Self-Validating" approach by including necessary controls.

Reagents

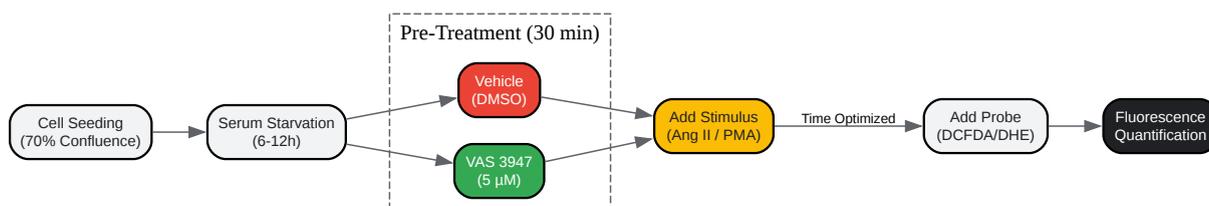
- **VAS 3947** Stock: 10 mM in high-grade DMSO (anhydrous). Note: Light sensitive. Aliquot and store at -20°C. Discard after freeze-thaw.
- ROS Probe: DCFDA (for general ROS) or DHE (specific for superoxide).
- Stimulus: Angiotensin II (100 nM) or PMA (100 ng/mL).

Step-by-Step Workflow

- Seeding: Plate cells to reach 70-80% confluency. Serum-starve for 6–12 hours if studying signaling pathways to reduce basal noise.
- Pre-Incubation (Critical Step):
 - Replace media with fresh, serum-free media.
 - Add **VAS 3947** (Final conc: 1–5 μ M).
 - Control A: DMSO Vehicle only (Negative Control).
 - Control B: DPI (Diphenyleneiodonium) 10 μ M (Positive Control - broad flavoprotein inhibitor).
 - Incubate for 15–30 minutes. Do not exceed 1 hour pre-treatment to avoid off-target GSH depletion.
- Stimulation:
 - Add the ROS inducer (e.g., Ang II) directly to the media containing the inhibitor.
 - Incubate for the optimized time (e.g., 30 mins for acute ROS, 4-6 hours for enzymatic upregulation).
- Readout:

- Wash cells with PBS.
- Incubate with ROS probe (e.g., 10 μ M DCFDA) for 30 mins in the dark.
- Measure fluorescence (Ex/Em: 485/535 nm).

Visualization: Experimental Design



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Figure 2: Optimized workflow highlighting the critical pre-incubation window to ensure enzyme blockade before stimulation.

Critical Troubleshooting & Validation (Self-Validating System)

To ensure your data reflects NOX inhibition and not chemical toxicity, you must implement the following validation steps. This constitutes the "Trustworthiness" pillar of this guide.

Distinguishing Apoptosis from Inhibition

VAS 3947 can induce apoptosis via UPR.^{[1][2]}

- Validation: Run a Cell Viability Assay (MTT or CCK-8) in parallel. If cell viability drops >20% at your effective concentration, your ROS reduction is likely an artifact of cell death, not specific inhibition.
- Guideline: Keep exposure times under 6 hours when possible.

Confirming Specificity (The "Rescue" Experiment)

Since **VAS 3947** alkylates thiols, it can deplete cellular GSH.[4]

- Validation: Co-treat with NAC (N-acetylcysteine). If NAC rescues the cell viability but ROS inhibition persists, the ROS effect is likely NOX-mediated. If NAC reverses everything, the effect might be due to general thiol depletion.

Genetic Corroboration

Pharmacology is rarely perfect.

- Golden Standard: Always validate key **VAS 3947** findings by silencing the specific NOX isoform using siRNA or shRNA. If **VAS 3947** has no additional effect in NOX-knockdown cells, the drug is acting specifically on that target.

References

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